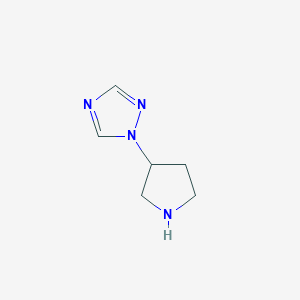

1-(pyrrolidin-3-yl)-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(pyrrolidin-3-yl)-1H-1,2,4-triazole is a heterocyclic compound that features both a pyrrolidine ring and a 1,2,4-triazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Méthodes De Préparation

The synthesis of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and then functionalized to introduce the triazole moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .

Analyse Des Réactions Chimiques

1-(pyrrolidin-3-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole and its derivatives in cancer treatment.

Case Studies

- A series of triazole derivatives synthesized from pyrrolidine exhibited significant anticancer activity against various cell lines. For instance, one derivative demonstrated an IC50 value of 42.5 µg/mL against the MDA-MB231 breast cancer cell line, indicating potent cytotoxicity .

- Another study reported that compounds derived from this triazole structure showed moderate activity against HCT116 and Mia-PaCa2 cancer cell lines with IC50 values of 64.3 µg/mL and 68.4 µg/mL respectively .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects.

Research Findings

- Triazole derivatives have been synthesized and tested for their efficacy against a range of bacterial pathogens. The structure-activity relationship (SAR) studies indicated that modifications on the triazole ring could enhance antibacterial potency .

- A specific study highlighted that certain derivatives exhibited significant activity against ESKAPE pathogens, which are known for their resistance to multiple antibiotics .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of this compound.

Biological Evaluation

- Research has shown that some derivatives act as mitochondrial permeability transition pore (mPTP) blockers, which are crucial in preventing neuronal cell death under stress conditions such as ischemia .

- The evaluation of these compounds demonstrated their ability to stabilize cytochrome P450 enzymes, indicating potential for therapeutic use in neurodegenerative diseases .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Mécanisme D'action

The mechanism of action of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

1-(pyrrolidin-3-yl)-1H-1,2,4-triazole can be compared with other similar compounds such as pyrrolidine derivatives and triazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrrolidine derivatives are known for their use in drug discovery, while triazole derivatives are widely studied for their antimicrobial properties. The unique combination of the pyrrolidine and triazole rings in this compound provides a distinct profile that can be advantageous in various research and industrial applications .

Activité Biologique

1-(pyrrolidin-3-yl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials based on recent research findings.

This compound has the molecular formula C₆H₁₀N₄ and is characterized by a pyrrolidine ring attached to a triazole moiety. Its structure allows for interactions with various biological targets due to the electron-rich nature of the triazole ring, enhancing its binding affinity to enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from this compound have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 8b | 42.5 | MDA-MB231 (Breast Cancer Cell Line) |

| 8o | 64.3 | HCT116 (Colon Cancer Cell Line) |

| 8n | 68.4 | Mia-PaCa2 (Pancreatic Cancer Cell Line) |

These results highlight the potential of this compound derivatives in combating resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against several cancer cell lines:

The mechanism of action appears to involve the inhibition of critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and cyclooxygenase (COX) enzymes . Molecular docking studies suggest that these compounds can effectively bind to active sites similar to established anticancer drugs like Meloxicam .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, research has indicated that derivatives of this compound exhibit anti-inflammatory effects by selectively inhibiting COX-2 over COX-1:

These findings suggest that such compounds could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often carry significant side effects.

Case Studies

Recent studies have synthesized various derivatives of this compound and evaluated their biological activities:

- Synthesis and Evaluation : A series of N-substituted derivatives were synthesized and tested for their cytotoxicity against cancer cell lines. The most promising candidates showed low cytotoxicity in non-cancerous cells while effectively reducing viability in cancer cells .

- Molecular Modeling : In silico studies have provided insights into the binding affinities of these compounds with biological targets, supporting experimental findings regarding their pharmacological potential .

Propriétés

IUPAC Name |

1-pyrrolidin-3-yl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-7-3-6(1)10-5-8-4-9-10/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTBKRUMCUODGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.